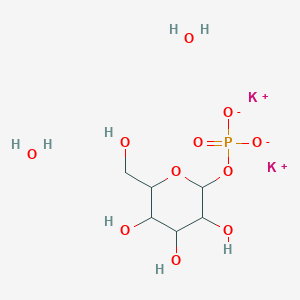
Haloxyfop-P-methyl
Vue d'ensemble
Description
Haloxyfop-P-methyl is a selective systemic post-emergent herbicide used to control a wide range of annual and perennial grass weeds in broad-leaved crops such as legumes, cotton, pineapple, peanut, and vegetables . The compound is the methyl ester of the R-isomer of haloxyfop, which is the herbicidally active form .
Applications De Recherche Scientifique
Haloxyfop-P-methyl is widely used in agricultural research to study herbicide resistance in weeds. For instance, research has shown that large crabgrass (Digitaria sanguinalis) has developed resistance to this compound due to continuous and intensive use . Additionally, the compound is used in environmental science to study its impact on non-target organisms, such as mice, where it has been shown to affect anti-predatory behavior . In analytical chemistry, this compound is used as a model compound for developing and validating methods for analyzing herbicide residues in various matrices .
Mécanisme D'action
Target of Action
Haloxyfop-P-methyl, an aryloxyphenoxypropionate herbicide, primarily targets the enzyme Acetyl-CoA carboxylase 2 . This enzyme plays a crucial role in the biosynthesis of fatty acids, a process vital for plant growth and development .
Mode of Action
This compound is absorbed through both the foliage and roots of plants . Once absorbed, it inhibits the activity of Acetyl-CoA carboxylase 2 . This inhibition disrupts the biosynthesis of fatty acids, leading to the cessation of plant growth and eventually plant death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway. By inhibiting Acetyl-CoA carboxylase 2, this compound disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in the synthesis of fatty acids . The disruption of this pathway leads to a deficiency in essential fatty acids, impairing cell membrane integrity and function, and ultimately leading to plant death .
Pharmacokinetics
The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). It’s known that this compound is chemically labile and can be hydrolyzed in soil environments .
Result of Action
The inhibition of fatty acid biosynthesis by this compound leads to a series of cellular effects. The most notable is the disruption of cell membrane integrity due to a deficiency in essential fatty acids . This disruption impairs the normal functioning of cells, leading to growth cessation and plant death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its hydrolysis in soil indicates that soil properties such as pH and moisture content can affect its stability and efficacy . Furthermore, the compound’s absorption can be influenced by the plant’s growth stage and environmental conditions at the time of application .
Safety and Hazards
Orientations Futures
The use of Haloxyfop-P-methyl has been associated with anti-predatory response deficit in mice exposed to it at predicted environmentally relevant concentrations . This indicates the ecotoxicological potential of the herbicide, as anti-predatory behavior disorders may affect preys’ responses and population dynamics .
Analyse Biochimique
Biochemical Properties
Haloxyfop-P-methyl interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the enzyme acetyl-CoA carboxylase (EC 6.4.1.2) . This enzyme plays a crucial role in fatty acid biosynthesis, and its inhibition disrupts this process, leading to the death of the target weeds .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, in honey bees, it has been found to cause a considerable reduction in hypopharyngeal gland (HPG) acini volume and severe morphologic alterations . It also has a deleterious impact on hemocyte count and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. As an inhibitor of acetyl-CoA carboxylase, it interferes with the action of this enzyme, disrupting the normal biosynthesis of fatty acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found that this compound is chemically labile, undergoing rapid hydrolysis in both sterile and fresh soil .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in zebrafish, exposure to this compound resulted in developmental toxicity, including spinal deformities, decreased body length, slow heart rate, and large yolk sac area .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is metabolized by hydrolysis of the methyl ester to form the active herbicide haloxyfop-P . This process likely involves various enzymes and cofactors.
Méthodes De Préparation
Haloxyfop-P-methyl can be synthesized using hydroquinone as a raw material. The process involves reacting hydroquinone with ®-2-bromomethyl propionate in the presence of an alkaline reagent to generate an intermediate ®-2-(4-hydroxyphenoxy) methyl propionate. This intermediate is then reacted with 3-chloro-2-bromo-5-trifluoromethyl pyridine under the action of a catalyst to obtain this compound . The industrial production of this compound involves mild conditions, simple operations, and convenient post-treatment, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Haloxyfop-P-methyl undergoes hydrolysis to form haloxyfop, the parent acid . This hydrolysis occurs rapidly in both sterile and fresh soil, indicating that the methyl ester is chemically labile . The compound can also undergo oxidation and reduction reactions, forming various products depending on the reagents and conditions used . For example, in the presence of strong oxidizing agents, this compound can form carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride .
Comparaison Avec Des Composés Similaires
Haloxyfop-P-methyl belongs to the class of aryloxyphenoxypropionic acid herbicides, which also includes compounds such as clethodim and quizalofop . Compared to these similar compounds, this compound is unique in its high selectivity and effectiveness against a broad spectrum of grass weeds . Other similar compounds include haloxyfop-etotyl and haloxyfop-R-methyl, which are different esters of haloxyfop .
Propriétés
IUPAC Name |
methyl (2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSWTRQUCLNFOM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058249 | |
| Record name | Haloxyfop-P-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72619-32-0 | |
| Record name | Haloxyfop-P-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72619-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloxyfop-P-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072619320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloxyfop-P-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOXYFOP-P-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD796HHTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Haloxyfop-P-methyl?
A: this compound is an aryloxyphenoxypropionate (AOPP) herbicide that targets Acetyl-CoA Carboxylase (ACCase) in susceptible plants. [, ]
Q2: How does this compound affect plants?
A: this compound inhibits ACCase, an enzyme crucial for fatty acid biosynthesis. Disrupting this process leads to the inhibition of lipid synthesis, ultimately resulting in plant death. [, , , ]
Q3: Are there other mechanisms of action besides ACCase inhibition?
A: Research suggests this compound can also induce oxidative stress in plants, contributing to its herbicidal effect. [, ]
Q4: Is there any spectroscopic data available for this compound?
A4: The research papers provided do not delve into the spectroscopic characterization of this compound.
Q5: Does this compound interact with other substances in the environment?
A: Studies have shown that the presence of straw residue from no-till farming can influence the movement of this compound through the soil. [] In wet straw conditions, less herbicide reaches the soil compared to dry straw. []
Q6: How does rainfall affect this compound movement in the field?
A: Simulations of rainfall after this compound application demonstrate that herbicide movement through straw is enhanced under wet conditions compared to dry conditions. []
Q7: What are the main applications of this compound?
A: this compound is primarily used for controlling grass weeds in various crops, including cotton, soybean, eucalyptus, and tobacco fields. [, , , , , , ]
Q8: Have there been any computational studies on this compound?
A8: The provided research papers do not provide details on computational chemistry or modeling studies conducted on this compound.
Q9: How does the structure of this compound relate to its activity?
A: While specific SAR studies are not detailed in the provided papers, the research highlights that modifications in the spacer-arm length of this compound haptens used in enzyme-linked immunosorbent assay (ELISA) development can impact assay sensitivity. [] This suggests that even minor structural changes can influence the compound's interaction with biological systems.
Q10: What formulations of this compound are available?
A: Research mentions formulations such as emulsifiable concentrate (EC) and water dispersible granule. [, , , ]
Q11: Are there any specific formulation strategies mentioned to improve this compound?
A: One study explores the incorporation of adjuvants, specifically those derived from sources other than oil, in this compound granular formulations to potentially enhance its efficacy. []
Q12: What are the safety considerations for using this compound?
A: Although generally considered safe for many crops, certain studies indicate potential phytotoxic effects on some species like soybean. [, ]
Q13: How is this compound metabolized in plants?
A: Research suggests the involvement of cytochrome P450 enzymes in the metabolism of this compound, contributing to non-target site-based resistance in some weed species. [, ]
Q14: What methods are used to study this compound's effectiveness?
A: Researchers utilize greenhouse and field experiments to assess the efficacy of this compound in controlling various weed species. [, , , , , , , , , , , , , , , ]
Q15: Is there evidence of resistance to this compound?
A: Yes, studies have reported the development of resistance to this compound in various weed species, including Digitaria sanguinalis and Lolium perenne ssp. multiflorum. [, , , ]
Q16: What are the mechanisms of resistance to this compound?
A: Research identifies both target-site and non-target-site resistance mechanisms. Target-site resistance involves mutations in the ACCase gene, leading to insensitivity to the herbicide. [, , ] Non-target-site resistance can involve enhanced herbicide metabolism by cytochrome P450 enzymes, reducing the amount of active compound reaching the target site. [, ]
Q17: Is there cross-resistance with other herbicides?
A: Cross-resistance to other ACCase-inhibiting herbicides, particularly those within the aryloxyphenoxypropionate (AOPP) group, has been observed in resistant weed populations. [, ] The specific cross-resistance pattern can vary depending on the resistance mechanism involved.
Q18: What is known about the toxicity of this compound?
A: A study on rats found that this compound exposure led to alterations in liver and kidney function, oxidative stress in the testes, and changes in testicular morphology. [] This highlights the importance of responsible use and understanding potential risks.
Q19: What about the impact of this compound on non-target organisms?
A: One study investigated the effects of this compound on the beneficial insect Trichogramma chilonis. [] The research indicated that exposure to field-dose residues of this compound could affect the survival and parasitism rates of this natural enemy. [] This highlights the importance of considering potential impacts on beneficial insects in agricultural ecosystems.
Q20: What analytical methods are used to measure this compound?
A: Researchers utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify this compound residues in various matrices, including soil, plant tissue, and straw. [, , ] This technique offers high sensitivity and selectivity for accurate residue analysis.
Q21: Are there any immunological techniques used in this compound research?
A: Scientists have developed an enzyme-linked immunosorbent assay (ELISA) for the rapid detection of this compound residues in various samples, including water, soil, and vegetables. [] This method offers a potentially faster and more cost-effective approach for screening purposes.
Q22: Are there alternative herbicides for weed control?
A: The research papers mention various alternative herbicides for controlling grass weeds, including clethodim, quizalofop-p-ethyl, sethoxydim, pinoxaden, fluazifop-p-butyl, tepraloxydim, and others. [, , , , , , , , , , , , , , , , ] The choice of herbicide depends on the specific weed spectrum, crop tolerance, and resistance management strategies.
Q23: Are there specific research tools or resources mentioned in the context of this compound?
A: The research highlights the development of an enzyme-linked immunosorbent assay (ELISA) as a valuable tool for the rapid detection of this compound. [] This analytical method can aid in monitoring herbicide residues in various matrices, contributing to environmental safety assessments and resistance monitoring.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


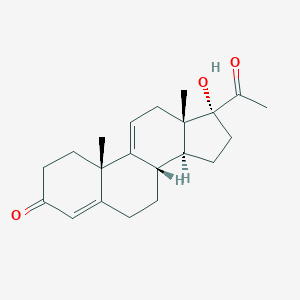
![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)


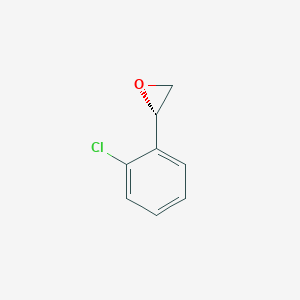

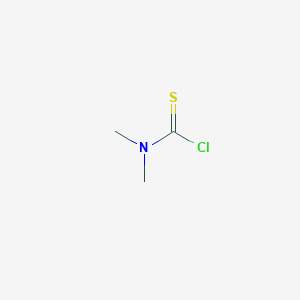

![2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B57699.png)

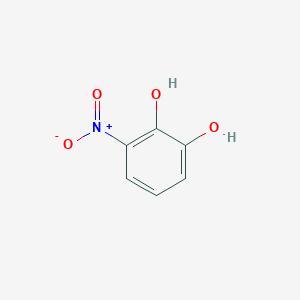
![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)
